(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is a chemical compound with a complex structure that includes an oxazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the oxazolo-pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolo-pyridine derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
(+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (+)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride include:
- N-[(1S,3Z,8aR)-1-phenylhexahydro[1,3]oxazolo[3,4-a]pyridin-3-ylidene]ethanamine hydrochloride
- Dichloroaniline derivatives
Uniqueness
What sets this compound apart is its unique oxazolo-pyridine ring system and the specific functional groups attached to it. This structure provides distinct chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
75343-55-4 |
---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
(1R,8aR)-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c14-13-15-9-5-4-8-11(15)12(16-13)10-6-2-1-3-7-10;/h1-3,6-7,11-12,14H,4-5,8-9H2;1H/t11-,12-;/m1./s1 |
InChI Key |
IGGNNRSCDQALLP-MNMPKAIFSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@H](OC2=N)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCN2C(C1)C(OC2=N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.